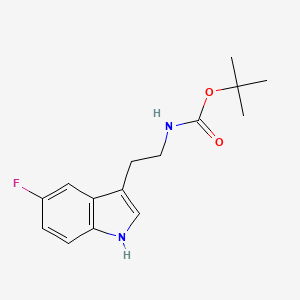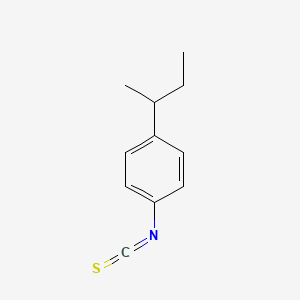
1-sec-Butyl-4-isothiocyanatobenzene
Vue d'ensemble
Description
1-sec-Butyl-4-isothiocyanatobenzene is a chemical compound with the molecular formula C11H13NS . It has a molecular weight of 191.29 g/mol . The compound is also known by other names such as 1-butan-2-yl-4-isothiocyanatobenzene and 1-(butan-2-yl)-4-isothiocyanatobenzene .
Synthesis Analysis
A novel synthesis method for isothiocyanates has been developed, which involves the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction is carried out under the protection of nitrogen and mild conditions, with dimethylbenzene as a solvent . The yields of some products could be more than 90% .Molecular Structure Analysis
The InChI representation of 1-sec-Butyl-4-isothiocyanatobenzene isInChI=1S/C11H13NS/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 . The Canonical SMILES representation is CCC(C)C1=CC=C(C=C1)N=C=S . Physical And Chemical Properties Analysis
1-sec-Butyl-4-isothiocyanatobenzene has a molecular weight of 191.29 g/mol . It has a XLogP3 value of 4.8, indicating its lipophilicity . It has no hydrogen bond donors, but has 2 hydrogen bond acceptors . The compound has 3 rotatable bonds . Its exact mass and monoisotopic mass are both 191.07687059 g/mol . The topological polar surface area is 44.4 Ų . It has 13 heavy atoms .Applications De Recherche Scientifique
Isothiocyanates are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the Brassicaceae family . They are a class of important organic synthetic intermediates and are widely applied as chemoselective electrophiles in bioconjugate chemistry due to their tolerance toward aqueous reaction conditions .
There are several methods for the synthesis of isothiocyanates . One efficient method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This reaction is carried out under the protection of nitrogen and mild condition . Another method involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO) as a desulfurization reagent .
Isothiocyanates have various biological applications. For example, they are produced by cruciferous vegetables such as broccoli, radishes, wasabi, and cauliflower as part of their defense mechanisms . Isothiocyanate derivatives of natural and unnatural amino acids were evaluated for antibacterial activity on E. coli and S. aureus bacterial strains .
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO- as a New Desulfurization Reagent
- Field: Organic Chemistry
- Summary: Thirty-three alkyl and aryl isothiocyanates, as well as isothiocyanate derivatives from esters of coded amino acids and from esters of unnatural amino acids (6-aminocaproic, 4-(aminomethyl)benzoic, and tranexamic acids), were synthesized with satisfactory or very good yields (25–97%) .
- Method: Synthesis was performed in a “one-pot”, two-step procedure, in the presence of organic base (Et3N, DBU or NMM), and carbon disulfide via dithiocarbamates, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO) as a desulfurization reagent .
- Results: Selected alkyl isothiocyanates were also synthesized in aqueous medium with high yields (72–96%). Isothiocyanate derivatives of L- and D-amino acid methyl esters were synthesized, under conditions without microwave radiation assistance, with low racemization (er 99 > 1), and their absolute configuration was confirmed by circular dichroism .
-
Bicyclo [1.1.0]butyl Radical Cations: Synthesis and Application to [2π+2σ] Cycloaddition Reactions
- Field: Catalysis
- Summary: The chemistry that surrounds the field of strained hydrocarbons, such as bicyclo [1.1.0]butane, continues to expand, it becomes increasingly advantageous to develop alternative reactivity modes that harness their unique properties to access new regions of chemical space .
- Method: The use of photoredox catalysis to promote the single-electron oxidation of bicyclo [1.1.0]butanes .
- Results: The synthetic utility of the resulting radical cations is highlighted by their ability to undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO- as a New Desulfurization Reagent
- Field: Organic Chemistry
- Summary: Thirty-three alkyl and aryl isothiocyanates, as well as isothiocyanate derivatives from esters of coded amino acids and from esters of unnatural amino acids (6-aminocaproic, 4-(aminomethyl)benzoic, and tranexamic acids), were synthesized with satisfactory or very good yields (25–97%) .
- Method: Synthesis was performed in a “one-pot”, two-step procedure, in the presence of organic base (Et3N, DBU or NMM), and carbon disulfide via dithiocarbamates, with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO) as a desulfurization reagent .
- Results: Selected alkyl isothiocyanates were also synthesized in aqueous medium with high yields (72–96%). Isothiocyanate derivatives of L- and D-amino acid methyl esters were synthesized, under conditions without microwave radiation assistance, with low racemization (er 99 > 1), and their absolute configuration was confirmed by circular dichroism .
-
Bicyclo [1.1.0]butyl Radical Cations: Synthesis and Application to [2π+2σ] Cycloaddition Reactions
- Field: Catalysis
- Summary: The chemistry that surrounds the field of strained hydrocarbons, such as bicyclo [1.1.0]butane, continues to expand, it becomes increasingly advantageous to develop alternative reactivity modes that harness their unique properties to access new regions of chemical space .
- Method: The use of photoredox catalysis to promote the single-electron oxidation of bicyclo [1.1.0]butanes .
- Results: The synthetic utility of the resulting radical cations is highlighted by their ability to undergo highly regio- and diastereoselective [2π+2σ] cycloaddition reactions .
Orientations Futures
The synthesis method for isothiocyanates, including 1-sec-Butyl-4-isothiocyanatobenzene, has potential for industrial production of some complicated isothiocyanates due to its low toxicity, safety, low cost, and high output rate . Further studies are needed to standardize the method and to explore its applicability to a wider range of isothiocyanates .
Propriétés
IUPAC Name |
1-butan-2-yl-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NS/c1-3-9(2)10-4-6-11(7-5-10)12-8-13/h4-7,9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKOSQOFXXDPHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-Butyl-4-isothiocyanatobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)
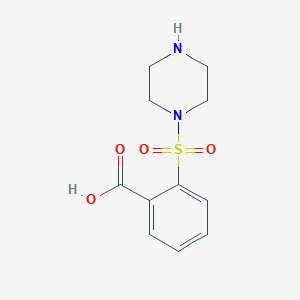
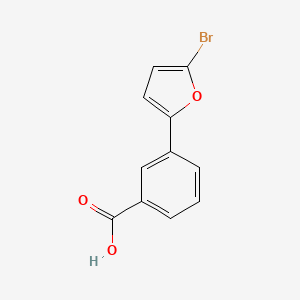
![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)
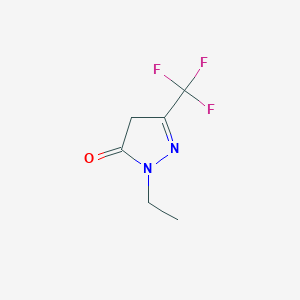
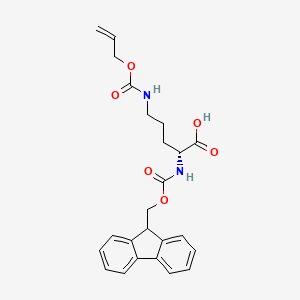
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393529.png)
![4-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride](/img/structure/B1393531.png)


![2-Oxa-6-azaspiro[3.5]nonane](/img/structure/B1393536.png)
